N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a core structure in the compound, have been identified as strategic compounds for optical applications . They are used as fluorophores, crucial tools for studying the dynamics of intracellular processes .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer, affecting the targets’ optical properties.
Pharmacokinetics
The compound’s solubility and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that the compound may have favorable bioavailability.
Result of Action
The compound’s optical properties suggest that it could be used to enhance the visibility and tracking of cellular processes, potentially aiding in the study of cell dynamics and interactions .
Action Environment
The compound’s optical properties are tunable , suggesting that its action and efficacy could be influenced by factors such as light intensity and wavelength.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are largely defined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation
Cellular Effects
In cellular contexts, this compound has been observed to exert significant effects on cell function. Specifically, it has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially making it a valuable tool for studying these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that the compound may exert its effects at the molecular level by modulating the activity of this enzyme.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-oxo-6-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-3-10-29-19(13-18-22(29)27-20-8-4-5-11-30(20)24(18)33)23(32)25-9-6-7-17-14-26-21-12-16(2)28-31(21)15-17/h4-5,8,11-15H,3,6-7,9-10H2,1-2H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJBVNXWPKSGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCC4=CN5C(=CC(=N5)C)N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.